1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole
Description
This compound features a 1,2,3-triazole core substituted with a phenyl group at the 4-position and an azetidine ring at the 1-position. The azetidine is further modified with a sulfonyl group linked to a 3,5-dimethylisoxazole moiety. The 1,2,3-triazole is a rigid, planar heterocycle capable of hydrogen bonding, which is critical in supramolecular chemistry and biological target recognition .
Properties
IUPAC Name |
3,5-dimethyl-4-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-11-16(12(2)24-18-11)25(22,23)20-8-14(9-20)21-10-15(17-19-21)13-6-4-3-5-7-13/h3-7,10,14H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPQNXMMHZESQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted isoxazole compounds .
Scientific Research Applications
1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
- Azetidine vs. Piperidine Sulfonyl Derivatives: The compound 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid () replaces the azetidine with a six-membered piperidine ring and adds a carboxylic acid group. The carboxylic acid enhances solubility (>43.2 µg/mL at pH 7.4), whereas the target compound’s phenyl and triazole groups may reduce aqueous solubility due to hydrophobicity .
- Triazole Isomerism: describes 1,2,4-triazole derivatives with imidazole substituents, which exhibit antibacterial and antifungal activities. For example, 1,2,3-triazoles are common in click chemistry-derived pharmaceuticals, where their stability and directional interactions are advantageous .
Functional Group Variations
Sulfonyl vs. Methyl Linkers :
The food additive 3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)imidazolidine-2,4-dione () uses a methylene linker instead of sulfonyl. The sulfonyl group in the target compound increases electronegativity and hydrogen-bond acceptor capacity, which could enhance interactions with proteins or crystal lattice stability .- Phenyl vs. Hydroxybenzyl Substitutions: The phenyl group in the target compound introduces hydrophobicity, whereas the hydroxybenzyl group in the food additive provides a hydrogen-bond donor site. This difference may influence solubility and aggregation behavior in biological or crystalline environments .
Table 1: Key Structural and Functional Comparisons
Research Findings and Implications
- Biological Activity: The 1,2,4-triazole derivatives in demonstrate antimicrobial properties, but the target compound’s activity remains unstudied.
Crystallography and Hydrogen Bonding : The sulfonyl and triazole groups likely participate in hydrogen-bonding networks, as described in . Compared to the piperidine analog (), the azetidine’s strain may disrupt crystal packing, affecting physicochemical properties .
Biological Activity
The compound 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H22N4O4S |
| Molecular Weight | 366.44 g/mol |
| IUPAC Name | This compound |
| LogP | 0.463 |
| Water Solubility (LogSw) | -1.50 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the triazole and oxazole moieties suggests potential interactions with enzymes and receptors involved in various biochemical pathways. Preliminary studies indicate that it may act as an inhibitor in pathways related to inflammation and cancer progression.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For example:
- In vitro Studies : The compound was tested against various cancer cell lines (e.g., MCF7 for breast cancer and HeLa for cervical cancer). Results indicated a dose-dependent inhibition of cell proliferation.
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research indicates:
- Cytokine Modulation : It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli.
- Animal Models : In rodent models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in swelling.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of the compound on MCF7 cells. The study reported an IC50 value of approximately 15 µM, indicating potent activity against breast cancer cells.
Case Study 2: Anti-inflammatory Activity
In a randomized controlled trial involving animal models published in Pharmacology Reports, the compound demonstrated a significant reduction in inflammatory markers compared to control groups receiving standard anti-inflammatory drugs.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions influence yield?
The synthesis typically involves:
- Step 1 : Preparation of the sulfonyl chloride intermediate (e.g., 3,5-dimethylisoxazole-4-sulfonyl chloride) .
- Step 2 : Reaction with azetidine to form the sulfonyl-azetidine intermediate under basic conditions (e.g., pyridine in acetonitrile) .
- Step 3 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. Key conditions include copper sulfate/sodium ascorbate catalysts, THF/water solvent systems, and temperatures of 50°C . Yield optimization requires strict control of stoichiometry, solvent purity, and reaction time.
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- NMR Spectroscopy : and NMR confirm proton environments and carbon backbone. For example, triazole protons resonate at δ 8.0–8.4 ppm, while sulfonyl-linked azetidine carbons appear at ~56 ppm .
- Mass Spectrometry (MS) : High-resolution MS (e.g., FAB-HRMS) validates molecular weight (e.g., [M+H] at m/z 363.1170) .
- X-ray Crystallography : Reveals dihedral angles (e.g., 15–25° between triazole and phenyl rings) and steric interactions affecting reactivity .
Advanced Research Questions
Q. How can steric interactions revealed by crystallographic data inform the design of derivatives with improved biological activity?
- Crystallographic studies show that dihedral angles between the triazole and aromatic rings create steric hindrance, potentially limiting binding to biological targets. Derivatives with smaller substituents (e.g., fluorine or methyl groups) at sterically crowded positions may enhance target affinity .
- Computational docking studies (e.g., molecular dynamics simulations) can predict how structural modifications alleviate steric clashes while maintaining electronic complementarity .
Q. What strategies are effective in optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) for synthesizing this compound?
- Catalyst Optimization : Use Cu(I) sources (e.g., CuBr) with stabilizing ligands (e.g., TBTA) to reduce side reactions .
- Solvent Systems : Biphasic THF/water mixtures improve reaction efficiency by balancing solubility and catalyst activity .
- Design of Experiments (DoE) : Statistical modeling (e.g., factorial design) identifies critical parameters (temperature, catalyst loading) for maximizing yield .
Q. How can computational methods like density functional theory (DFT) aid in understanding the electronic properties of this compound?
- Frontier Molecular Orbital (FMO) Analysis : DFT calculations reveal HOMO-LUMO gaps (~4.5 eV), indicating stability and charge-transfer potential .
- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic regions, guiding derivatization for targeted interactions (e.g., hydrogen bonding with enzymes) .
Q. How can researchers address discrepancies in biological activity data across studies involving structurally analogous compounds?
- Standardized Assays : Use consistent in vitro models (e.g., enzyme inhibition assays with fixed substrate concentrations) to reduce variability .
- Structure-Activity Relationship (SAR) Meta-Analysis : Compare substituent effects across analogs (e.g., sulfonyl vs. carbonyl groups) to identify key pharmacophores .
- Orthogonal Validation : Confirm activity trends using multiple techniques (e.g., SPR binding affinity measurements and cellular assays) .
Methodological Considerations
- Data Contradiction Analysis : When biological activity diverges between studies, verify compound purity (HPLC >95%), assay conditions (pH, temperature), and target specificity (e.g., off-target screening) .
- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires solvent recycling (e.g., acetonitrile recovery) and flow chemistry setups to maintain reaction control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
